

# An In-depth Technical Guide to 4-(Ethoxycarbonyldifluoromethyl)phenylboronic acid

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

4-

Compound Name: (Ethoxycarbonyldifluoromethyl)phenylboronic acid

Cat. No.: B567942

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**4-(Ethoxycarbonyldifluoromethyl)phenylboronic acid** is a fluorinated organic compound of increasing interest in medicinal chemistry and organic synthesis. The presence of the ethoxycarbonyldifluoromethyl group offers unique steric and electronic properties, positioning it as a valuable building block for the synthesis of novel pharmaceutical candidates and complex organic molecules. The difluoromethyl moiety, in particular, is recognized as a bioisostere of hydroxyl, thiol, or amino groups, which can enhance metabolic stability and binding affinity of drug candidates. This guide provides a comprehensive overview of the structure, properties, synthesis, and potential applications of **4-(Ethoxycarbonyldifluoromethyl)phenylboronic acid**, with a focus on its utility in Suzuki-Miyaura cross-coupling reactions.

## Chemical Structure and Properties

**4-(Ethoxycarbonyldifluoromethyl)phenylboronic acid** is characterized by a phenyl ring substituted with a boronic acid group at the 4-position and an ethoxycarbonyldifluoromethyl group. The difluoromethylene group adjacent to the ester imparts distinct electronic properties that influence the reactivity of the boronic acid moiety.

## Visualization of the Core Structure

Caption: Chemical structure of **4-(Ethoxycarbonyldifluoromethyl)phenylboronic acid**.

## Physicochemical Properties

A summary of the key physicochemical properties for **4-(Ethoxycarbonyldifluoromethyl)phenylboronic acid** is presented in Table 1. This data is essential for determining appropriate solvents, reaction conditions, and storage procedures.

| Property          | Value                                                          | Reference(s)        |
|-------------------|----------------------------------------------------------------|---------------------|
| CAS Number        | 1256345-83-1                                                   | <a href="#">[1]</a> |
| Molecular Formula | C <sub>10</sub> H <sub>11</sub> BF <sub>2</sub> O <sub>4</sub> | <a href="#">[1]</a> |
| Molecular Weight  | 244.00 g/mol                                                   | <a href="#">[1]</a> |
| Appearance        | White to off-white solid (typical for phenylboronic acids)     | General knowledge   |
| Purity            | ≥98% (as offered by commercial suppliers)                      | <a href="#">[1]</a> |

Note: Experimental data such as melting point, boiling point, and solubility for this specific compound are not widely available in public literature and would typically be determined empirically.

## Experimental Protocols

While a specific, detailed synthesis protocol for **4-(Ethoxycarbonyldifluoromethyl)phenylboronic acid** is not readily available in peer-reviewed literature, a general and widely applicable method for the synthesis of substituted phenylboronic acids can be adapted. This typically involves the formation of an organometallic intermediate from an aryl halide, followed by reaction with a borate ester and subsequent hydrolysis.

## Proposed Synthetic Pathway

The synthesis is proposed to proceed via a Grignard reaction, a common method for forming carbon-boron bonds.



[Click to download full resolution via product page](#)

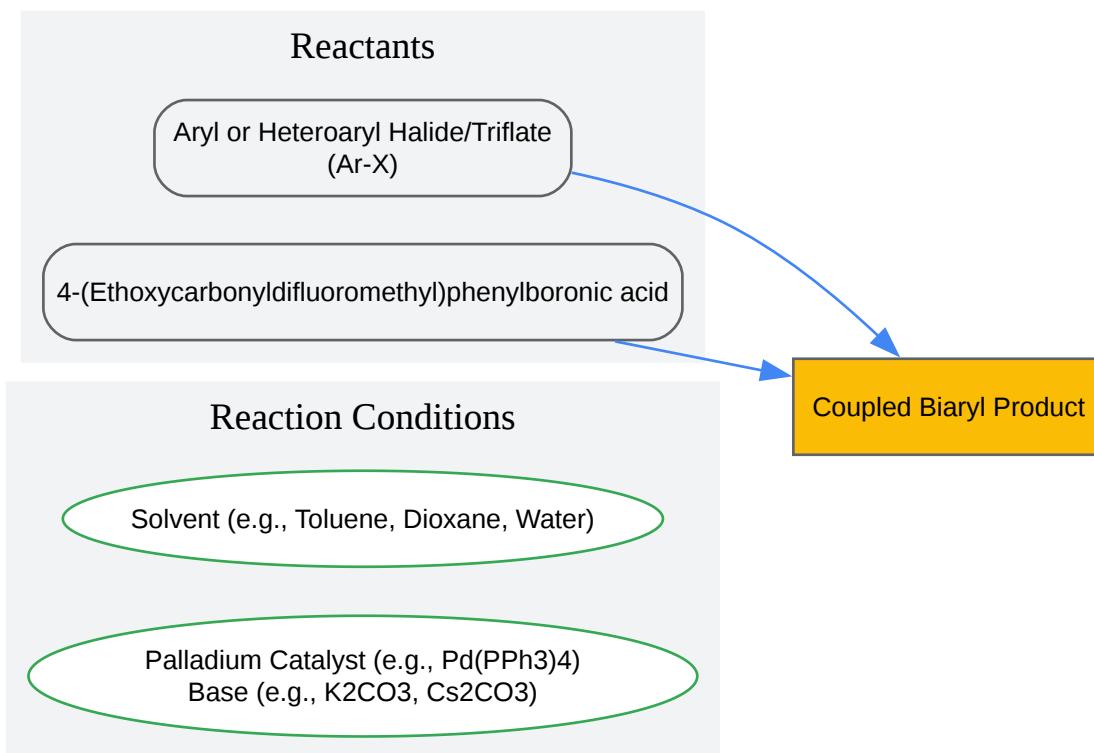
Caption: Proposed Grignard-based synthesis of the target compound.

## General Experimental Procedure (Hypothetical)

This protocol is a general representation and has not been optimized for this specific compound.

- Grignard Reagent Formation:
  - To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings.
  - Add a small crystal of iodine as an initiator, followed by anhydrous tetrahydrofuran (THF).
  - A solution of ethyl 2-(4-bromophenyl)-2,2-difluoroacetate in anhydrous THF is added dropwise. The reaction is typically initiated with gentle heating.
  - After the addition is complete, the reaction mixture is stirred at room temperature to ensure the complete formation of the Grignard reagent.
- Borylation and Hydrolysis:
  - In a separate flame-dried flask, a solution of trimethyl borate in anhydrous THF is cooled to -78 °C.
  - The prepared Grignard reagent is transferred to the cold borate solution via cannula, maintaining a low temperature.
  - The reaction mixture is allowed to warm to room temperature and stirred overnight.

- The reaction is quenched by the slow addition of an aqueous acid (e.g., 1 M HCl) at 0 °C.
- The product is then extracted into an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.


- Purification:
  - The crude **4-(Ethoxycarbonyldifluoromethyl)phenylboronic acid** can be purified by recrystallization or silica gel column chromatography.

## Applications in Research and Development

Phenylboronic acids are cornerstone reagents in modern organic synthesis, primarily due to their role in the Suzuki-Miyaura cross-coupling reaction. The introduction of the difluoromethyl group is a key strategy in drug design to enhance the pharmacokinetic and pharmacodynamic properties of molecules.

## Suzuki-Miyaura Cross-Coupling Reactions

**4-(Ethoxycarbonyldifluoromethyl)phenylboronic acid** is an ideal coupling partner for the synthesis of biaryl compounds. The general workflow for such a reaction is depicted below.



[Click to download full resolution via product page](#)

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

This reaction is pivotal for constructing carbon-carbon bonds, a fundamental step in the synthesis of many biologically active compounds. The difluoro-ester moiety can be carried through the coupling reaction and can be further modified in subsequent synthetic steps if required.

## Role in Drug Discovery

The incorporation of fluorine into drug candidates is a well-established strategy to improve metabolic stability, bioavailability, and binding affinity. The difluoromethyl group, in particular, can act as a lipophilic hydrogen bond donor and a bioisosteric replacement for other functional groups. While specific biological data for **4-(Ethoxycarbonyldifluoromethyl)phenylboronic acid** is not yet widely published, its structural motifs suggest potential applications in the development of inhibitors for various enzymatic targets where phenylboronic acids have shown activity.

## Conclusion

**4-(Ethoxycarbonyldifluoromethyl)phenylboronic acid** is a promising building block for organic synthesis and medicinal chemistry. Its unique combination of a reactive boronic acid handle and an electron-withdrawing, metabolically stable difluoro-ester group makes it a valuable tool for the construction of complex molecules. Further research into the specific applications and biological activity of this compound and its derivatives is warranted and is expected to yield novel discoveries in drug development and materials science.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. boronpharm.com [boronpharm.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-(Ethoxycarbonyldifluoromethyl)phenylboronic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b567942#4-ethoxycarbonyldifluoromethyl-phenylboronic-acid-structure>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)